4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNVAAPVXPSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Substitution: The thiol is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound.
Chemical Reactions Analysis
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of bacterial cell membranes. In its anticancer activity, it may interfere with cell division or induce apoptosis in tumor cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related 1,3,4-thiadiazole derivatives with benzamide or aryl substituents, highlighting differences in substituents, molecular properties, and biological activities.
Structural and Substituent Analysis
*Hypothetical values inferred from analogs.
Key Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (Cl, NO₂) enhance stability and target binding, while alkoxy chains (butoxy) improve lipophilicity and bioavailability .
- Biological Performance : Pyridinyl-substituted thiadiazoles () show higher solubility but reduced potency compared to chlorophenyl analogs, suggesting a trade-off between polarity and activity .
- Structural Insights : X-ray crystallography () confirms the planar geometry of thiadiazole cores, critical for π-π stacking interactions in biological systems .
Biological Activity
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial activities, and discusses its mechanisms of action.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the butoxy group and the chlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested :
- Lung cancer (A549)
- Skin cancer (SK-MEL-2)
- Ovarian cancer (SK-OV-3)
- Colon cancer (HCT15)
A structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly affect cytotoxicity. For instance, compounds with electron-withdrawing groups showed enhanced activity against these cell lines .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A549 | 5.0 |
| SK-MEL-2 | 4.27 |
| SK-OV-3 | 6.0 |
| HCT15 | 7.5 |
Antimicrobial Activity
The compound has also shown promising results against Mycobacterium tuberculosis . Preliminary studies suggest that it interferes with essential biochemical pathways necessary for the survival of the bacteria, potentially making it a candidate for further development as an antitubercular agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may bind to active sites or allosteric sites of enzymes involved in cellular proliferation and survival.
- Disruption of Cellular Signaling : It potentially disrupts signaling pathways critical for cancer cell growth and survival.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several studies have focused on the anticancer effects of thiadiazole derivatives similar to this compound:
- Alam et al. (2011) reported significant anticancer activity in a series of thiadiazole derivatives against multiple human cancer cell lines.
- Chhajed et al. (2014) highlighted that specific substitutions on the thiadiazole ring could enhance antiproliferative activity against breast and lung cancers.
Q & A
Q. What are the recommended synthetic routes for 4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer: The compound can be synthesized via a two-step approach:
Formation of the 1,3,4-thiadiazole core : React 4-chlorophenyl-substituted carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Adjust the pH to 8–9 with ammonia to precipitate the product .
Benzamide coupling : Condense the thiadiazole intermediate with 4-butoxybenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF. Purify via recrystallization from DMSO/water (2:1) .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using orthorhombic systems (e.g., space group P2₁2₁2₁) with lattice parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å. Validate bond lengths and angles against DFT-optimized geometries .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Antibacterial activity : Screen against Staphylococcus aureus and Escherichia coli using MIC assays (concentration range: 1–100 µg/mL). Compare with positive controls like ciprofloxacin .
- Enzyme inhibition : Test against bacterial acetyltransferase (Acps-PPTase) via spectrophotometric assays (λ = 340 nm, NADH consumption rate) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Varied assay conditions : Standardize buffer pH (e.g., Tris-HCl pH 7.4 vs. phosphate buffer) and incubation time (e.g., 24 vs. 48 hours) to ensure reproducibility .
- Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing. Impurities like unreacted thiosemicarbazide can skew results .
- Strain-specific responses : Validate activity across multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into Acps-PPTase (PDB: 3TGP) to identify key interactions (e.g., hydrogen bonds with Ser-124, hydrophobic contacts with Phe-256) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA ΔG < −30 kcal/mol) .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
Methodological Answer:
- Trifluoromethyl vs. butoxy groups : Replace the 4-butoxy group with CF₃ to enhance lipophilicity (logP increases from 3.2 to 4.1), improving membrane permeability but reducing solubility .
- Thiadiazole vs. oxadiazole cores : Substituting sulfur with oxygen in the heterocycle reduces antibacterial activity (MIC increases from 8 µg/mL to >64 µg/mL) due to weaker H-bonding with enzyme active sites .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
